Bienvenue dans la boutique en ligne BenchChem!

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid

ASK1 inhibitor Selonsertib synthesis process chemistry

5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid (CAS: 1448508-47-1) is a fluorinated benzoic acid derivative bearing a cyclopropyl-substituted imidazole at the 5-position, a fluorine at the 2-position, and a methyl group at the 4-position. It serves as the penultimate carboxylic acid intermediate en route to Selonsertib (GS-4997), an orally bioavailable, ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with an IC50 of 3.2 nM.

Molecular Formula C14H13FN2O2
Molecular Weight 260.26 g/mol
Cat. No. B8091835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid
Molecular FormulaC14H13FN2O2
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)O)F
InChIInChI=1S/C14H13FN2O2/c1-8-4-11(15)10(14(18)19)5-13(8)17-6-12(16-7-17)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,18,19)
InChIKeyANMJVFKRCBKCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic Acid: A Defined, High-Purity Key Intermediate for ASK1 Inhibitor Programs


5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid (CAS: 1448508-47-1) is a fluorinated benzoic acid derivative bearing a cyclopropyl-substituted imidazole at the 5-position, a fluorine at the 2-position, and a methyl group at the 4-position [1]. It serves as the penultimate carboxylic acid intermediate en route to Selonsertib (GS-4997), an orally bioavailable, ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with an IC50 of 3.2 nM [2]. The compound is commercially supplied by multiple vendors at purity specifications ranging from 95% to NLT 98%, with a molecular weight of 260.26 g/mol and a computed XLogP3 of 2.2 .

Why Generic Benzoic Acid or Imidazole Intermediates Cannot Replace 5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic Acid in ASK1-Targeted Synthesis


Substituting this intermediate with a generic benzoic acid building block or a positional isomer disrupts the specific molecular architecture required for downstream ASK1 inhibitors. The 2-fluoro-4-methyl substitution pattern on the benzoic acid ring, combined with the 5-linked 4-cyclopropylimidazole, is essential for the final Selonsertib pharmacophore to achieve its reported ASK1 IC50 of 3.2 nM [1][2]. Positional isomers such as 3-(4-cyclopropyl-1H-imidazol-1-yl)benzoic acid (CAS: 2279973-80-5) lack both the fluorine and methyl substituents and place the imidazole at the meta rather than the required position, yielding a different molecular shape (computed TPSA and logP differ substantially from the target's XLogP3 of 2.2 and TPSA of 55.1 Ų) . The absence of the fluorine atom in des-fluoro analogs would alter both the electronic properties and the hydrogen-bonding capacity of the benzoic acid moiety, with unknown consequences for coupling efficiency and final product potency.

Quantitative Comparator Evidence: 5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic Acid vs. Closest Analogs


Validated Synthetic Utility: Direct Incorporation into the Selonsertib Route with an Overall Process Yield of 45.8%

In the published multigram-scale synthesis of GS-4997 (Selonsertib), 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid (compound 5) was prepared via a high-yielding sequence and subsequently converted to the final amide product. The overall process delivered GS-4997 in 45.8% yield with 99.3% purity [1]. This demonstrates the operational reliability of this specific benzoic acid intermediate in a scalable amide coupling. While the exact step yield for intermediate 5 is not disclosed in the abstract, the authors describe its preparation as 'high-yielding' in the context of a route specifically optimized to avoid earlier reported low-yielding steps [2].

ASK1 inhibitor Selonsertib synthesis process chemistry multi-gram scale-up

Commercially Available Purity: Up to NLT 98% vs. Typical 95% Minimum for Competing Intermediates

Multiple commercial suppliers list this compound at defined purity specifications. CymitQuimica offers 97% purity, MolCore and Fluoropharm offer NLT 98%, and AKSci offers 95% . In comparison, the positional isomer 3-(4-cyclopropyl-1H-imidazol-1-yl)benzoic acid (CAS: 2279973-80-5) is typically listed without an explicitly advertised purity grade on major supplier platforms . The HCl salt variant (CAS: 1448428-03-2) is typically listed at 95%+ purity .

chemical procurement purity specification HPLC intermediate quality

Physicochemical Differentiation from Positional Isomer: XLogP3 2.2 and TPSA 55.1 Ų for Target vs. Distinct Property Space for 3-Isomer

The target compound has computed physicochemical properties of XLogP3 = 2.2 and topological polar surface area (TPSA) = 55.1 Ų . The 3-positional isomer, 3-(4-cyclopropyl-1H-imidazol-1-yl)benzoic acid, has a molecular formula of C13H12N2O2 and molecular weight of 228.25 g/mol (vs. C14H13FN2O2 and 260.26 g/mol for the target) . The absence of fluorine and methyl substituents, combined with the meta (3-) rather than para-like (5-) imidazole attachment, places the isomer in a fundamentally different property space—lower molecular weight, different hydrogen-bonding capacity, and altered lipophilicity.

physicochemical properties drug design logP TPSA positional isomer

Crystalline HCl Salt Form Available: Defined XRPD Pattern and DSC Endotherm at ~217°C for Solid Form Control

The HCl salt of this compound (CAS: 1448428-03-2) has been characterized as a crystalline solid. The Gilead patent describes Crystalline Form II of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid hydrochloride with characteristic XRPD peaks at 8.7, 12.1, 25.7, and 26.3 °2θ (±0.2 °2θ) using Cu-Kα radiation, and a DSC endotherm at approximately 217°C [1]. The free acid form (the target compound) is available as a solid, but specific polymorph characterization is not widely published in the open literature. The presence of a well-characterized crystalline HCl salt provides a solid form alternative with reproducible physical properties for laboratories requiring defined solid-state handling.

crystalline form XRPD DSC solid-state characterization HCl salt

ASK1 Pharmacophore Mapping: This Intermediate Contributes the 5-(4-Cyclopropylimidazol-1-yl)-2-fluoro-4-methylbenzoyl Fragment of Selonsertib, an Inhibitor with IC50 = 3.2 nM

The target compound constitutes the carboxylic acid precursor to the benzamide moiety of Selonsertib. The final drug, Selonsertib (GS-4997), exhibits an ASK1 IC50 of 3.2 nM as determined by a TR-FRET immunoassay [1]. The co-crystal structure of Selonsertib bound to the ASK1 kinase domain (PDB ID: 6OYT) confirms that the 5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methylbenzoyl fragment occupies a specific pocket within the ATP-binding site [2]. ASK1 inhibitors lacking this specific substitution pattern—for example, 1H-indazole derivatives reported by Hou et al. (2021)—require distinct synthetic intermediates and exhibit different potency and selectivity profiles [3].

ASK1 inhibition pharmacophore Selonsertib structure-activity relationship

Defined Application Scenarios for 5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic Acid Based on Quantitative Evidence


Multi-Gram Scale-Up of Selonsertib (GS-4997) for Preclinical and Clinical Supply

This intermediate is the recommended building block for any laboratory or CMO reproducing the published multigram synthesis of Selonsertib [1]. The route described by Yue et al. (2023) emphasizes the 'high-yielding preparation' of this specific benzoic acid and delivers the final API in 45.8% overall yield at 99.3% purity. Procurement of the free acid (rather than an uncharacterized analog) ensures alignment with the published process parameters, minimizing route scouting costs.

Amide Coupling Library Synthesis for ASK1 Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring ASK1 inhibitor SAR, this intermediate enables systematic variation of the amine coupling partner while keeping the benzoic acid fragment constant. The commercial availability at NLT 98% purity supports reproducible amide coupling yields without the variability introduced by lower-purity intermediates [1]. Its XLogP3 of 2.2 and TPSA of 55.1 Ų place it within favorable drug-like property space for fragment-based design [2].

Crystalline HCl Salt Procurement for Solid Form Screening and Formulation Development

Laboratories requiring a well-characterized solid form should consider the HCl salt (CAS 1448428-03-2), for which Crystalline Form II has been characterized by XRPD (peaks at 8.7, 12.1, 25.7, 26.3 °2θ) and DSC (endotherm at ~217°C) [1]. This defined crystallinity supports batch-to-batch reproducibility in solid form screening, pre-formulation studies, and analytical method development. The free acid form may be preferred when the salt counterion is incompatible with downstream chemistry.

Comparative Benchmarking Against Non-Fluorinated or Positional Isomer Intermediates

Research groups evaluating alternative synthetic routes to imidazole-containing kinase inhibitors should use this compound as the reference standard against which positional isomers (e.g., the 3-isomer, CAS 2279973-80-5) and non-fluorinated analogs are benchmarked. The 32 Da molecular weight difference, distinct TPSA, and presence of the 2-fluoro substituent are critical for the ASK1 pharmacophore as validated by the Selonsertib co-crystal structure (PDB: 6OYT) [1]. Using an incorrect isomer will produce a final amide that cannot recapitulate the reported ASK1 IC50 of 3.2 nM [2].

Quote Request

Request a Quote for 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.